molecular formula C11H13ClN2O B2462824 7-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 146741-02-8

7-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2462824
CAS RN: 146741-02-8
M. Wt: 224.69
InChI Key: JAPONFFVJBBUMD-UHFFFAOYSA-N
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Description

7-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one, also known as CP-101,606, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Selectivity

  • 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones, like 7-Chloro-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one, exhibit wide physical and pharmaceutical applications. These can be prepared through cyclocondensation of o-phenylenediamines and aroylpyruvates, highlighting the importance of understanding and controlling regioselectivity in synthesis processes (Dobiáš, Ondruš, Addová, & Boháč, 2017).

Chemical Reactions

  • Isopropyl-alkylamines react with compounds like 2,3-dichloro-1,4-naphthoquinone to form derivatives that exhibit different colors, demonstrating the molecule's potential in chemical transformations and synthesis (Kallmayer & Thierfelder, 2003).

Anticancer Applications

  • A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown promising anticancer activity. It inhibited tumor growth and disrupted tumor vasculature, indicating potential in cancer treatment (Cui et al., 2017).

Synthetic Applications

  • Synthesis of various derivatives of 3,4-dihydroquinoxalin-2(1H)-one, such as 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines, has been achieved. This highlights the molecule's versatility in forming structurally diverse compounds (Obafemi & Pfleiderer, 2004).

Medicinal Chemistry

  • 3,4-Dihydroquinoxalin-2(1H)-one derivatives have been synthesized as potential substrates for enzymes like horseradish peroxidase, showcasing their applicability in biochemical research and drug discovery (Li & Townshend, 1997).

Pharmaceutical Synthesis

  • Efficient one-pot synthesis methods for creating 3,4-dihydroquinoxalin-2-amine derivatives demonstrate the molecule's role in streamlining pharmaceutical production processes (Jehbez & Safaei, 2018).

Photochemistry and Catalysis

  • Studies in photochemistry involving derivatives of 3,4-dihydroquinoxalin-2(1H)-one highlight their potential in light-induced chemical processes, expanding the scope of research in organic chemistry and materials science (Akula, Hong, & Lee, 2018).

Antimicrobial Activity

  • New quinoxaline derivatives have been synthesized for optimized antimicrobial activity, indicating the molecule's significance in developing new antibacterial and antifungal agents (Singh, Deivedi, Hashim, & Singhal, 2010).

properties

IUPAC Name

7-chloro-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-6(2)10-11(15)14-9-5-7(12)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPONFFVJBBUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146741-02-8
Record name 7-chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
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